N-(4-bromo-2-chlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C17H17BrClN3OS and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.99642 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Mechanisms of Reactions
One study focused on the kinetics and mechanisms of reactions involving piperazine derivatives, providing insights into how these compounds react under specific conditions. This research is crucial for understanding the behavior of N-(4-bromo-2-chlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in potential synthetic and biological applications (Castro et al., 2001).
Synthesis and Structural Confirmation
Another study detailed the synthesis of a piperazine derivative, emphasizing the importance of reaction conditions and structural confirmation through analytical techniques. Such research is foundational for synthesizing and confirming the structure of complex molecules like this compound (Wang Jin-peng, 2013).
Novel Compound Synthesis
Research on the synthesis of novel piperazine compounds with specific structural features can inform the development of new drugs and materials. Studies like these often explore the step-by-step creation and characterization of new molecules, which is relevant for the exploration of this compound's potential applications (Wujec & Typek, 2023).
Antiviral and Antimicrobial Activities
Piperazine derivatives are explored for their biological activities, including antiviral and antimicrobial properties. Research in this area can provide a basis for the development of new therapeutic agents, potentially including those based on this compound (Reddy et al., 2013).
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3OS/c18-12-5-6-14(13(19)11-12)20-17(24)22-9-7-21(8-10-22)15-3-1-2-4-16(15)23/h1-6,11,23H,7-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWHCXXBKAIMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.